
Aloesaponarin II
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Overview
Description
Aloesaponarin II is a natural product found in Aloe megalacantha, Aloe aculeata, and other organisms with data available.
Scientific Research Applications
Antimicrobial Activity
Aloesaponarin II has demonstrated significant antimicrobial properties against various bacterial strains. A study examining extracts from the roots of Aloe pulcherrima revealed that this compound exhibited substantial antibacterial activity, with inhibition zones ranging from 18 to 27 mm against several pathogens, including Bacillus subtilis and Pseudomonas aeruginosa . This makes it a promising candidate for developing natural antibacterial agents.
Bacterial Strain | Inhibition Zone (mm) | Reference Drug (Gentamicin) (mm) |
---|---|---|
Bacillus subtilis | 18 | 20 |
Pseudomonas aeruginosa | 25 | 25 |
Escherichia coli | 23 | 24 |
Antiviral Properties
Research indicates that This compound possesses antiviral activity , particularly against influenza viruses. A study found that derivatives of this compound reduced cytopathic effects induced by oseltamivir-susceptible strains of influenza A virus . The compound was most effective when administered at late stages of infection, suggesting potential for therapeutic use in managing viral infections.
Virus Strain | IC50 (μM) | Effectiveness |
---|---|---|
Influenza A/Yucatán/2370/09 | 30.77 | Significant cytopathic reduction |
Influenza A/Mexico/InDRE797/10 | 62.28 | Significant cytopathic reduction |
Anticancer Potential
This compound has been investigated for its anticancer properties across various cancer types. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics. Specifically, it has been tested against hepatoma carcinoma, cervical cancer, and breast cancer . The mechanisms include increasing DNA fragmentation and activating caspases involved in apoptosis pathways.
Cancer Type | Mechanism of Action | Observed Effects |
---|---|---|
Hepatoma carcinoma | Induction of apoptosis | Increased cell death |
Cervical cancer | Caspase activation | Decreased cell migration |
Breast cancer | DNA fragmentation | Inhibition of cell invasion |
Biosynthesis Insights
The biosynthesis of this compound has been explored through genetic engineering techniques involving Streptomyces species. By transforming Streptomyces galilaeus with specific genes from Streptomyces coelicolor, researchers successfully produced this compound, highlighting potential biotechnological applications for producing this compound on a larger scale . This approach could facilitate the sustainable production of this compound for pharmaceutical use.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, extracts containing this compound were tested against multidrug-resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .
Case Study 2: Antiviral Activity
In vitro studies involving influenza virus strains demonstrated that treatment with this compound derivatives significantly reduced viral load in infected cells. The timing of administration was crucial; compounds were most effective when given during the late stages of viral replication .
Properties
CAS No. |
53254-94-7 |
---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3,8-dihydroxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-5-8(16)6-10-12(7)15(19)13-9(14(10)18)3-2-4-11(13)17/h2-6,16-17H,1H3 |
InChI Key |
BXWJOXJOMFDQNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O |
Key on ui other cas no. |
53254-94-7 |
Synonyms |
3,8-dihydroxy-1-methyl-9,10-anthracenedione aloesaponarin II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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